Diinsinin

Prostaglandin synthesis inhibition Anti-inflammatory activity Cyclooxygenase pathway

Diinsinin (CAS: 176739-80-3) is a biflavonoid glycoside isolated from the rhizome of Sarcophyte piriei, structurally defined as a flavano-flavanone dimer incorporating a [3.3.1]-bicyclic ketal core. Its chemical identity has been manually curated in ChEBI (CHEBI:65793) and characterized as a beta-D-glucoside with anti-inflammatory activity.

Molecular Formula C36H32O15
Molecular Weight 704.6 g/mol
Cat. No. B1243898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiinsinin
Synonyms5,7,3',4'-tetrahydroxyflavanyl--7-O-beta-glucosyl-(4beta-8-2beta-O-7)naringenin
diinsinin
Molecular FormulaC36H32O15
Molecular Weight704.6 g/mol
Structural Identifiers
SMILESC1C(OC2=C(C1=O)C(=CC3=C2C4CC(O3)(OC5=CC(=CC(=C45)O)OC6C(C(C(C(O6)CO)O)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC=C(C=C8)O
InChIInChI=1S/C36H32O15/c37-13-27-31(44)32(45)33(46)35(49-27)47-17-8-21(41)28-18-12-36(50-25(28)9-17,15-3-6-19(39)20(40)7-15)51-26-11-23(43)30-22(42)10-24(48-34(30)29(18)26)14-1-4-16(38)5-2-14/h1-9,11,18,24,27,31-33,35,37-41,43-46H,10,12-13H2/t18-,24-,27-,31-,32+,33-,35-,36-/m1/s1
InChIKeyFTKAVFCYTQUGTN-BNDLDUQUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diinsinin: Biflavonoid Glycoside with Documented Prostaglandin Synthesis and PAF-Induced Exocytosis Inhibition


Diinsinin (CAS: 176739-80-3) is a biflavonoid glycoside isolated from the rhizome of Sarcophyte piriei, structurally defined as a flavano-flavanone dimer incorporating a [3.3.1]-bicyclic ketal core [1]. Its chemical identity has been manually curated in ChEBI (CHEBI:65793) and characterized as a beta-D-glucoside with anti-inflammatory activity [2]. The compound was first isolated and structurally elucidated in 1996 alongside its aglycone analog diinsininol, with both compounds demonstrating quantifiable inhibition of prostaglandin synthesis and platelet-activating factor (PAF)-induced exocytosis [3].

Why Generic Biflavonoid Substitution Cannot Replicate Diinsinin's Dual-Function Pharmacological Profile


Generic substitution of Diinsinin with structurally related biflavonoids or common anti-inflammatory flavonoids is not scientifically warranted due to its unique dual-functional activity profile spanning two distinct inflammatory pathways [1]. Unlike monofunctional flavonoids that act solely on cyclooxygenase-mediated prostaglandin synthesis, Diinsinin exhibits quantifiable inhibition of both prostaglandin synthesis (IC₅₀ = 13.14 μM) and PAF-induced exocytosis (IC₅₀ = 39 μM) in the same test systems [2]. Furthermore, even its closest structural analog, diinsininol—differing only by the absence of a glucose moiety—displays measurably different potency profiles across both assays, demonstrating that minor structural variations in this compound class translate to significant functional divergence that cannot be assumed or extrapolated [3].

Quantitative Differentiation Evidence: Diinsinin vs. Closest Structural and Pharmacological Comparators


Diinsinin vs. Indomethacin: Prostaglandin Synthesis Inhibition Potency Comparison

Diinsinin inhibits prostaglandin synthesis with an IC₅₀ of 13.14 μM in a cell-free enzyme assay system, representing approximately 23-fold lower potency than the NSAID reference standard indomethacin (IC₅₀ = 0.56 μM) in the same assay [1]. While less potent than the synthetic standard, this quantification establishes Diinsinin's baseline activity as a naturally-derived prostaglandin synthesis inhibitor and defines the potency differential for research applications requiring natural product alternatives to synthetic NSAIDs.

Prostaglandin synthesis inhibition Anti-inflammatory activity Cyclooxygenase pathway

Diinsinin vs. Diinsininol: Head-to-Head Dual-Assay Activity Differentiation

In direct parallel testing within the same study, Diinsinin and its aglycone analog diinsininol exhibited inverse potency relationships across the two inflammatory assays evaluated [1]. Diinsinin demonstrated stronger inhibition of PAF-induced exocytosis (IC₅₀ = 39 μM vs. 49 μM for diinsininol), representing a 1.26-fold higher potency in this pathway [2]. Conversely, diinsininol was more potent in prostaglandin synthesis inhibition (IC₅₀ = 9.20 μM vs. 13.14 μM for Diinsinin), a 1.43-fold difference [3]. This assay-dependent potency inversion, driven solely by the presence or absence of the glucoside moiety, demonstrates that the glycosylation state directly modulates pathway-specific activity and precludes functional interchangeability.

PAF-induced exocytosis Prostaglandin synthesis Biflavonoid structure-activity relationship

Diinsinin's Differential Intra-Compound Activity Profile: Prostaglandin vs. PAF Pathway Selectivity

Within Diinsinin's own pharmacological profile, the compound exhibits a quantifiable 3.0-fold higher potency for inhibiting prostaglandin synthesis (IC₅₀ = 13.14 μM) compared to inhibiting PAF-induced exocytosis (IC₅₀ = 39 μM) [1]. This intra-compound activity differential provides a defined potency ratio that can guide experimental design. In contrast, diinsininol displays a larger 5.3-fold differential between the same two assays (9.20 μM vs. 49 μM) [2]. The narrower differential observed with Diinsinin (3.0-fold vs. 5.3-fold) indicates a more balanced dual-pathway inhibitory profile conferred by glycosylation, which may be advantageous in research contexts requiring simultaneous modulation of both inflammatory cascades.

Functional selectivity Dual-pathway inhibition Anti-inflammatory mechanisms

Synthetic Accessibility: Total Synthesis of Diinsininone Aglycone with [3.3.1]-Bicyclic Ketal Core

The total synthesis of diinsininone (the aglycone of (±)-diinsinin) was achieved and reported in 2006, representing the first construction of a proanthocyanidin type-A compound incorporating the characteristic [3.3.1]-bicyclic ketal core [1]. This synthetic route utilizes a coupling strategy between a benzopyrilium salt and a flavanone, with regioselective β-glycosidation steps identified as a viable pathway to the full glycosylated Diinsinin from the aglycone [2]. While many structurally complex biflavonoid natural products lack defined synthetic routes—restricting their availability to low-yield natural extraction—Diinsinin benefits from an established synthetic pathway to its core scaffold, providing a chemical foundation for analog development and scalable production beyond natural source limitations.

Total synthesis Proanthocyanidin type-A Bicyclic ketal construction

Natural Product Source Uniqueness: Exclusive Isolation from Sarcophyte Genus

Diinsinin has been isolated exclusively from plants within the genus Sarcophyte (S. piriei and S. sanguinea), with no reports of its occurrence in other plant families or genera [1]. A comprehensive 2024 review of Sarcophyte phytochemistry identified only 13 secondary metabolites across both species in this genus, with Diinsinin and diinsininol representing two of the most prominent flavonoids reported [2]. In contrast, structurally simpler flavonoids such as naringenin—also isolated from Sarcophyte species—are widely distributed across numerous plant families and commercially available from multiple botanical sources. This restricted natural distribution makes Diinsinin a unique chemotaxonomic marker for the Sarcophyte genus and may impact sourcing considerations for natural product-derived research material.

Natural product distribution Balanophoraceae family Chemotaxonomic marker

Validated Research Application Scenarios for Diinsinin Based on Quantitative Pharmacological Evidence


PAF-Mediated Inflammatory Pathway Research Requiring Preferential PAF Inhibition Over Prostaglandin Focus

Research programs investigating platelet-activating factor (PAF)-mediated inflammatory cascades should prioritize Diinsinin over its aglycone analog diinsininol. Diinsinin demonstrates a quantifiable 1.26-fold higher potency in PAF-induced exocytosis inhibition (IC₅₀ = 39 μM vs. 49 μM) and a more balanced dual-pathway inhibition profile (3.0-fold intra-compound ratio vs. 5.3-fold for diinsininol), making it the appropriate selection when PAF-pathway activity is the primary experimental endpoint [1].

Natural Product-Derived Prostaglandin Synthesis Inhibition with Defined Potency Baseline

Studies requiring a naturally-derived inhibitor of prostaglandin synthesis with fully characterized potency against a clinical reference standard can employ Diinsinin with its documented IC₅₀ of 13.14 μM against indomethacin (0.56 μM) in the same assay system [1]. This quantifiable 23.5-fold potency differential provides a defined experimental baseline for natural product pharmacology research, enabling reproducible dose-response studies in prostaglandin pathway investigations.

Biflavonoid Structure-Activity Relationship Studies Examining Glycosylation Effects on Dual-Pathway Pharmacology

Medicinal chemistry and natural product pharmacology programs investigating how glycosylation modulates dual-pathway anti-inflammatory activity can utilize the Diinsinin/diinsininol pair as a defined model system [1]. The availability of both the glycoside (Diinsinin) and aglycone (diinsininol) forms with fully characterized IC₅₀ values in two distinct inflammatory assays (prostaglandin synthesis: 13.14 μM vs. 9.20 μM; PAF exocytosis: 39 μM vs. 49 μM) provides a rare, quantitatively-defined structure-activity relationship pair for exploring how a single structural modification (glucose moiety presence/absence) inversely modulates potency across two inflammatory pathways [2].

Sarcophyte Genus Chemotaxonomic and Ethnopharmacological Investigations

Research programs focused on validating the ethnomedicinal uses of Sarcophyte species or establishing chemotaxonomic markers for the Balanophoraceae family should employ Diinsinin as a reference compound [1]. Its exclusive isolation from S. piriei and S. sanguinea, coupled with its prominence among the limited secondary metabolites identified from this genus (only 13 total compounds reported across both species), positions Diinsinin as a genus-specific analytical standard for phytochemical profiling and traditional medicine validation studies [2].

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